(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the condensation of 2-aminobenzothiazole derivatives with acylating agents under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate, followed by the addition of an appropriate aldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Exhibits unique photophysical properties and is used in optoelectronics.
Uniqueness
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ethoxyethyl and acetamide groups contribute to its distinct properties, making it a valuable compound for various applications.
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a novel compound belonging to the thiazole derivative family, which has gained attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O2S, with a molecular weight of approximately 342.44 g/mol. The compound features a thiazole ring, an amide functional group, and an ethoxyethyl side chain, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through condensation reactions involving appropriate precursors.
- Introduction of Ethoxyethyl Group : This step involves alkylation reactions to attach the ethoxyethyl substituent to the thiazole structure.
- Amidation : The final step involves the formation of the amide bond with acetamide.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
- Cell Proliferation Inhibition : In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The MTT assay results indicated significant cytotoxic effects at concentrations ranging from 1 to 4 µM, similar to other known anticancer agents .
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells by modulating key signaling pathways. Preliminary findings suggest that it may inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation .
Cell Line | IC50 (µM) | Effect |
---|---|---|
A431 | 1.5 | Inhibition of proliferation |
A549 | 2.0 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects.
- Cytokine Modulation : Studies have shown that this compound reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
Case Studies
- Study on Cell Migration : A scratch wound healing assay demonstrated that treatment with this compound significantly inhibited cell migration in A431 cells, further supporting its role in cancer therapy by preventing metastasis.
- Western Blot Analysis : Western blot assays confirmed that the compound downregulates proteins involved in cell cycle progression and survival pathways, reinforcing its anticancer potential .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-18-8-7-16-12-6-5-10(2)9-13(12)19-14(16)15-11(3)17/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJNKPGTUKHXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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